![molecular formula C14H15F2NO4 B2560108 Diethyl 2-[(2,4-difluoroanilino)methylene]malonate CAS No. 101830-90-4](/img/structure/B2560108.png)

Diethyl 2-[(2,4-difluoroanilino)methylene]malonate

Overview

Description

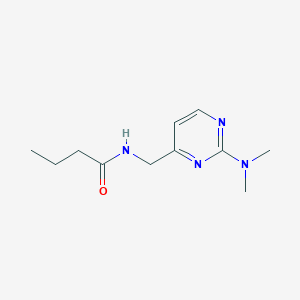

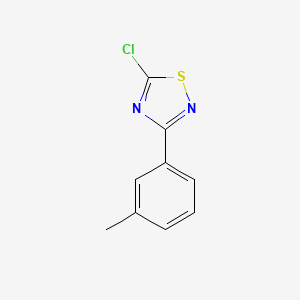

Diethyl 2-[(2,4-difluoroanilino)methylene]malonate is a chemical compound with the molecular formula C14H15F2NO4 . It has an average mass of 299.270 Da and a monoisotopic mass of 299.096924 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . For a detailed molecular structure, it is recommended to refer to a chemical database or a chemist.

Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis Methodology : Diethyl 2-[(2,4-difluoroanilino)methylene]malonate, a crucial precursor in synthesizing quinoline derivatives with various biological activities, can be synthesized efficiently at room temperature using a nucleophilic vinyl substitution method. This approach, offering high yields and simplicity, is suitable for industrial-scale production (Valle et al., 2018).

- Crystal and Molecular Structure : Understanding its molecular structure is essential for various applications. Studies on similar compounds have revealed insights into intramolecular and intermolecular hydrogen bonding, affecting the compound's supramolecular architecture (Ilangovan et al., 2013).

Chemical Properties and Reactions

- Chemical Reactivity : This compound's reactivity, as seen in various derivatives, has been explored in the context of forming different structures like dibenzo[b,h][1,6]naphthyridin-5,6-diones, illustrating its versatility in organic synthesis (Sekar & Prasad, 1999).

- Polymerization Applications : It also finds use in polymer chemistry, such as initiating polymerization reactions at room temperature, which is pivotal in materials science and engineering (Bıçak & Özeroğlu, 2001).

Supramolecular Aspects and Applications

- Supramolecular Assembly : The compound's derivatives demonstrate notable supramolecular assembly formation, influenced by non-covalent interactions. This aspect is crucial in designing novel materials and understanding molecular interactions (Shaik et al., 2019).

Industrial and Material Science Applications

- Industrial Scale Production : The compound's potential for industrial-scale production, especially in the context of biobased chemical manufacturing, has been highlighted. This includes applications in synthesizing methylene malonate monomers for adhesives and other materials (McCoy, 2019).

Properties

IUPAC Name |

diethyl 2-[(2,4-difluoroanilino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPNJCJOCQTWNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)

![1,3-Dihydrospiro[indene-2,4'-piperidine] hcl](/img/structure/B2560029.png)

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)

![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)